molecular formula C17H19Cl B14570321 1-Chloro-2-(2,2-dimethyl-1-phenylpropyl)benzene CAS No. 61593-16-6

1-Chloro-2-(2,2-dimethyl-1-phenylpropyl)benzene

Cat. No.: B14570321
CAS No.: 61593-16-6
M. Wt: 258.8 g/mol
InChI Key: PLYNCCDCSKHVIK-UHFFFAOYSA-N
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Description

1-Chloro-2-(2,2-dimethyl-1-phenylpropyl)benzene is an organic compound with the molecular formula C16H17Cl It is a derivative of benzene, where a chlorine atom is attached to the benzene ring, and a 2,2-dimethyl-1-phenylpropyl group is substituted at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2,2-dimethyl-1-phenylpropyl)benzene can be synthesized through Friedel-Crafts alkylation. This involves the reaction of benzene with 2-chloro-2,2-dimethylpropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(2,2-dimethyl-1-phenylpropyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed:

    Phenols: Formed through nucleophilic substitution.

    Alcohols/Ketones: Formed through oxidation.

    Hydrocarbons: Formed through reduction.

Scientific Research Applications

1-Chloro-2-(2,2-dimethyl-1-phenylpropyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-(2,2-dimethyl-1-phenylpropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

  • 1-Chloro-2-methyl-2-phenylpropane
  • 2-Chloromethyl-2-phenylpropane
  • Neophyl chloride

Comparison: 1-Chloro-2-(2,2-dimethyl-1-phenylpropyl)benzene is unique due to the presence of the 2,2-dimethyl-1-phenylpropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs .

Properties

CAS No.

61593-16-6

Molecular Formula

C17H19Cl

Molecular Weight

258.8 g/mol

IUPAC Name

1-chloro-2-(2,2-dimethyl-1-phenylpropyl)benzene

InChI

InChI=1S/C17H19Cl/c1-17(2,3)16(13-9-5-4-6-10-13)14-11-7-8-12-15(14)18/h4-12,16H,1-3H3

InChI Key

PLYNCCDCSKHVIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1)C2=CC=CC=C2Cl

Origin of Product

United States

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